5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Overview
Description
DMT-2’O-Methyl-rU Phosphoramidite is a chemical compound belonging to the class of 2’O-Methyl RNA Phosphoramidites. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. This compound is known for its high yield of crude oligonucleotides and compatibility with DNA synthesis. It can be employed together with DNA or RNA phosphoramidites in the same synthesis to produce mixmer oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’O-Methyl-rU Phosphoramidite involves several steps The starting material is typically 2’-O-methyluridine, which undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) groupThe reaction conditions often involve the use of reagents such as diisopropylamine and cyanoethyl groups under anhydrous conditions .
Industrial Production Methods
Industrial production of DMT-2’O-Methyl-rU Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
DMT-2’O-Methyl-rU Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester group can be oxidized to a phosphate triester.
Reduction: The cyanoethyl protecting group can be removed under reducing conditions.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Reduction: Ammonium hydroxide or methylamine.
Substitution: Trichloroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions include fully deprotected oligonucleotides, which can be further used in various applications such as gene synthesis and molecular diagnostics .
Scientific Research Applications
DMT-2’O-Methyl-rU Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of antisense oligonucleotides for gene silencing.
Medicine: Utilized in the creation of therapeutic oligonucleotides for treating genetic disorders.
Mechanism of Action
The mechanism of action of DMT-2’O-Methyl-rU Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The 2’O-methyl modification enhances the stability of the oligonucleotides by providing resistance to nucleases. This modification also improves hybridization properties with complementary DNA or RNA, making it useful for various molecular biology applications .
Comparison with Similar Compounds
Similar Compounds
- DMT-2’O-Methyl-rA Phosphoramidite
- DMT-2’O-Methyl-rC Phosphoramidite
- DMT-2’O-Methyl-rG Phosphoramidite
Uniqueness
DMT-2’O-Methyl-rU Phosphoramidite is unique due to its specific modification at the 2’O position of uridine, which provides enhanced stability and hybridization properties compared to other nucleoside phosphoramidites. This makes it particularly valuable in applications requiring high stability and specificity .
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUOJOLPNDCIHL-XKZJCBTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H49N4O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447505 | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-79-9 | |
Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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